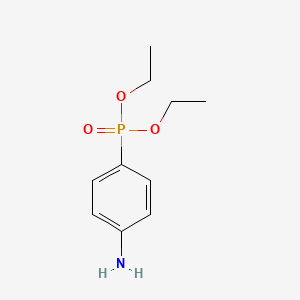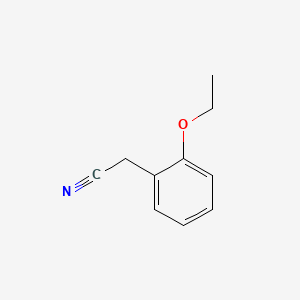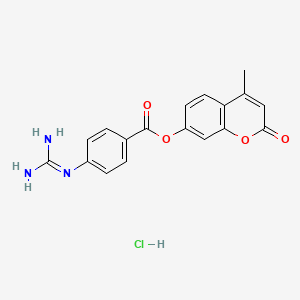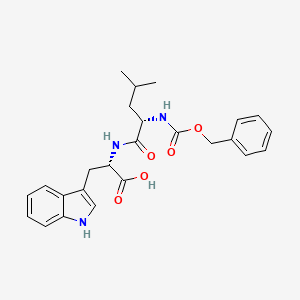
ジエチル(4-アミノフェニル)ホスホン酸エステル
概要
説明
Diethyl (4-aminophenyl)phosphonate is a chemical compound with the CAS Number: 42822-57-1 and a molecular weight of 229.22 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The IUPAC name for Diethyl (4-aminophenyl)phosphonate is diethyl 4-aminophenylphosphonate . The InChI code is 1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving Diethyl (4-aminophenyl)phosphonate are not available, phosphonates are known to participate in various reactions. For instance, they can undergo cross-coupling with aryl and vinyl halides .Physical and Chemical Properties Analysis
Diethyl (4-aminophenyl)phosphonate has a boiling point of 341.6°C at 760 mmHg . It is a solid substance .科学的研究の応用
[4-(テトラデカンオイルアミノ)ベンジル]ホスホン酸の調製
ジエチル4-アミノベンジルホスホン酸エステルは、[4-(テトラデカンオイルアミノ)ベンジル]ホスホン酸の調製における試薬として使用されます 。この化合物は、医薬品化学や材料科学など、さまざまな分野で潜在的な用途を持つ可能性があります。
ジエチルp-ベンゾイルアミノベンジルホスホン酸エステルの製造
この化合物は、ジエチルp-ベンゾイルアミノベンジルホスホン酸エステルの製造にも使用されます 。この誘導体は、他の複雑な分子を合成するために、さらなる化学反応に使用できます。
加水分解と脱アルキル化
ホスフィン酸とホスホン酸は、それぞれエステルであるホスフィン酸エステルとホスホン酸エステルから、加水分解または脱アルキル化によって調製できます 。ジエチル(4-アミノフェニル)ホスホン酸エステルは、ホスホン酸エステルであるため、これらの反応を受けることができます。
生物活性
ホスフィン酸とホスホン酸は、その生物学的活性のために非常に重要です 。 それらは抗菌剤として知られています 。また、一部のP-エステルは、C型肝炎ウイルスとインフルエンザAウイルスに対して有効であることが示されています .
CNS治療薬
一部のP-エステルは、グルタミン酸およびGABAに基づくCNS治療薬として知られています 。グルタミン酸は、主な興奮性神経伝達物質であり、代謝型グルタミン酸受容体の作動薬は、脳の障害(統合失調症、パーキンソン病、痛み)に対する新しい治療標的となり得ます。 GABAは、神経疾患(てんかん、不安障害)に関与する主な抑制性神経伝達物質です .
骨密度改善
ドロナートは、骨のミネラル密度を高めることが知られています 。これは、ジエチル(4-アミノフェニル)ホスホン酸エステルを含むホスホン酸が、骨関連疾患の治療に潜在的に使用できることを示唆しています。
Safety and Hazards
The safety information for Diethyl (4-aminophenyl)phosphonate indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, and precautionary statements include P280-P305+P351+P338-P310 .
Relevant Papers One relevant paper discusses the use of α-aminophosphonates, which could potentially include Diethyl (4-aminophenyl)phosphonate, as corrosion inhibitors for mild steel in hydrochloric acid .
特性
IUPAC Name |
4-diethoxyphosphorylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGQTUBEBRLSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297808 | |
| Record name | diethyl (4-aminophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42822-57-1 | |
| Record name | 42822-57-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl (4-aminophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














